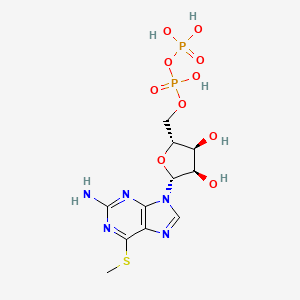
6-S-Methyl-6-thioguanosine 5'-(Trihydrogen Diphosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-S-Methyl-6-thioguanosine 5’-(Trihydrogen Diphosphate) is a chemical compound with the molecular formula C11H17N5O10P2S and a molecular weight of 473.29 g/mol. It is an impurity of Thioguanosine Diphosphate, a thiopurine metabolite found in red blood cells of patients undergoing long-term azathioprine therapy.
Vorbereitungsmethoden
The synthesis of 6-S-Methyl-6-thioguanosine 5’-(Trihydrogen Diphosphate) involves several steps. One common method includes the reaction of guanosine derivatives with methylthiolating agents under controlled conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
6-S-Methyl-6-thioguanosine 5’-(Trihydrogen Diphosphate) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of leukemia and other cancers. It is also used in the study of thiopurine metabolism and its effects on cellular processes.
Wirkmechanismus
The mechanism of action of 6-S-Methyl-6-thioguanosine 5’-(Trihydrogen Diphosphate) involves its conversion to active metabolites within the cell. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is converted to 6-thioguanosine monophosphate (TGMP). This metabolite is further converted to thioguanosine triphosphate (TGTP), which is incorporated into DNA and RNA, leading to cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
6-S-Methyl-6-thioguanosine 5’-(Trihydrogen Diphosphate) is similar to other thiopurine compounds such as 6-thioguanine and 6-mercaptopurine. it is unique in its specific methylthiolated structure, which may confer different pharmacokinetic and pharmacodynamic properties. Similar compounds include:
Eigenschaften
Molekularformel |
C11H17N5O10P2S |
|---|---|
Molekulargewicht |
473.30 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(2-amino-6-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H17N5O10P2S/c1-29-9-5-8(14-11(12)15-9)16(3-13-5)10-7(18)6(17)4(25-10)2-24-28(22,23)26-27(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H2,12,14,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1 |
InChI-Schlüssel |
PCBXOQKNLUKMBL-KQYNXXCUSA-N |
Isomerische SMILES |
CSC1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
Kanonische SMILES |
CSC1=NC(=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


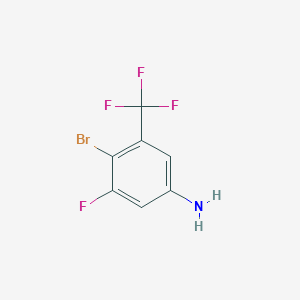
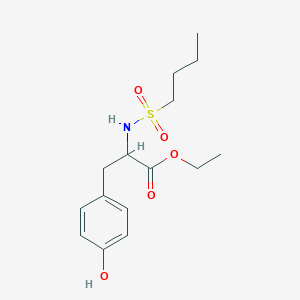
![(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha(r)-(4-ethoxyphenyl)-2-hydroxyethyl]amide](/img/structure/B13439339.png)

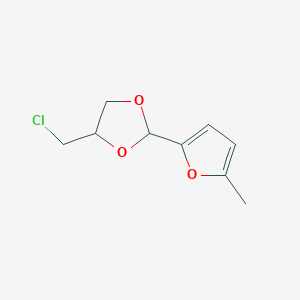

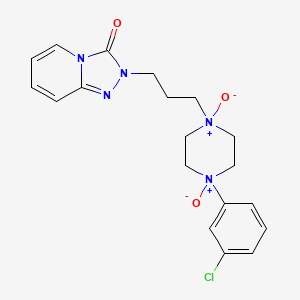

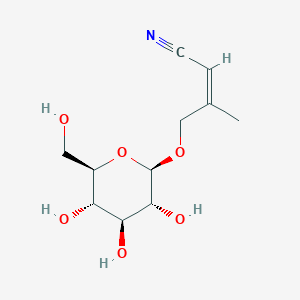

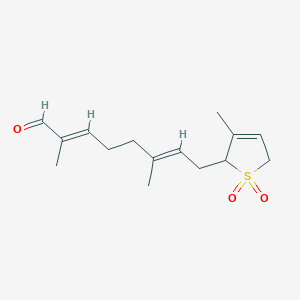
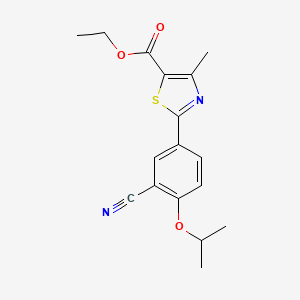

![(aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid](/img/structure/B13439418.png)
